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Compound of Interest

Compound Name: (R)-1-(3-fluorophenyl)ethanamine

Cat. No.: B1336576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

amine (R)-1-(3-fluorophenyl)ethanamine. Due to the limited availability of public experimental

spectra for this specific compound, this guide presents predicted spectroscopic data based on

computational models and analysis of structurally similar compounds. It also includes detailed

experimental protocols for acquiring such data, intended to serve as a practical resource for

researchers in pharmaceutical development and chemical analysis.

Chemical Structure and Properties
(R)-1-(3-fluorophenyl)ethanamine is a chiral primary amine with a fluorine atom substituted at

the meta-position of the phenyl ring. This substitution can significantly influence the molecule's

physicochemical properties, including its basicity, lipophilicity, and metabolic stability, making it

a valuable building block in medicinal chemistry.
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Property Value Source

Molecular Formula C₈H₁₀FN PubChem

Molecular Weight 139.17 g/mol PubChem

Exact Mass 139.079727485 Da PubChem

CAS Number 761390-58-3 Sigma-Aldrich[1]

Physical Form Liquid Sigma-Aldrich[1]

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (R)-1-(3-fluorophenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Predicted chemical shifts (δ) are in ppm. The predictions are based on computational

models and may vary from experimental values. Data for the non-fluorinated analog, 1-

phenylethanamine, is provided for comparison.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Assignment

Predicted δ
(ppm) for
(R)-1-(3-
fluorophenyl)e
thanamine

Multiplicity
Coupling
Constant (J) in
Hz

Experimental δ
(ppm) for 1-
phenylethana
mine

H-2', H-4', H-5',

H-6'
6.90 - 7.30 m - 7.20 - 7.40

H-α ~4.2 q ~6.5 4.15

NH₂ ~1.5 (broad s) s - 1.48

CH₃ ~1.4 d ~6.5 1.40
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Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Assignment
Predicted δ (ppm) for
(R)-1-(3-
fluorophenyl)ethanamine

Experimental δ (ppm) for
1-phenylethanamine

C-1' ~148 (d, J≈7 Hz) 145.8

C-3' ~163 (d, J≈245 Hz) -

Aromatic CHs 110-130 125.0, 127.2, 128.7

C-α ~50 51.2

CH₃ ~25 25.6

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3300-3400 Medium, Broad N-H stretch (primary amine)

3010-3100 Medium Aromatic C-H stretch

2850-2970 Medium Aliphatic C-H stretch

~1600, ~1480 Medium-Strong Aromatic C=C stretch

1580-1650 Medium N-H bend (scissoring)

~1250 Strong C-F stretch

1000-1200 Strong C-N stretch

690-900 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
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m/z
Predicted Relative
Intensity

Assignment

139 Moderate [M]⁺ (Molecular Ion)

124 High [M - CH₃]⁺

122 Very High (Base Peak) [M - NH₃]⁺

109 Moderate [C₇H₆F]⁺

96 Moderate [C₆H₅F]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for (R)-1-(3-fluorophenyl)ethanamine.

NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and purity of the

compound.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of (R)-1-(3-
fluorophenyl)ethanamine in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR

tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of -2 to 12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range of 0 to 200 ppm.

A larger number of scans will be required (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

¹⁹F NMR Acquisition:

Acquire a proton-decoupled ¹⁹F spectrum.

The chemical shift range for organofluorine compounds is large; set an appropriate

spectral width.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra (TMS for ¹H and ¹³C).

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: As a liquid, the sample can be analyzed neat.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond crystal).

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place a small drop of (R)-1-(3-fluorophenyl)ethanamine directly onto the

ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

Sample Preparation: Prepare a dilute solution of (R)-1-(3-fluorophenyl)ethanamine in a

volatile organic solvent (e.g., methanol or dichloromethane).

Instrumentation: Use a GC-MS system with an electron ionization source.

Gas Chromatography:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

Employ a temperature program to ensure good separation and peak shape (e.g., start at

50°C, ramp to 250°C).

Mass Spectrometry:

The eluent from the GC is directed into the ion source.

Use a standard electron energy of 70 eV.

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. The fragmentation of phenethylamines often involves the loss of

ammonia and the methyl group.[2][3]

Visualizations
The following diagrams illustrate the workflows for the spectroscopic analyses.
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Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis.
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Predicted EI-MS Fragmentation Pathway
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Caption: Predicted EI-MS fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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